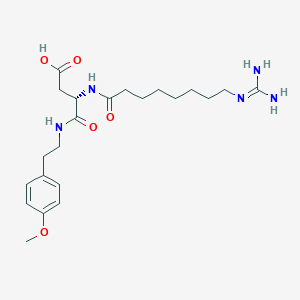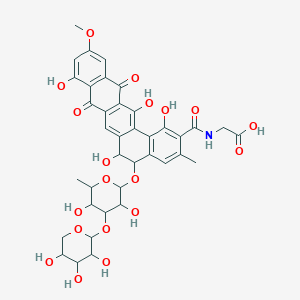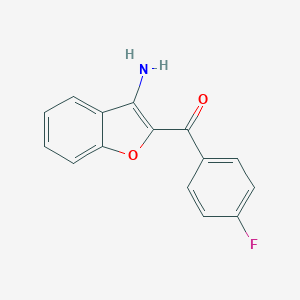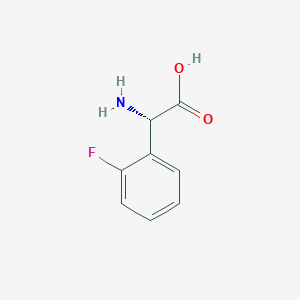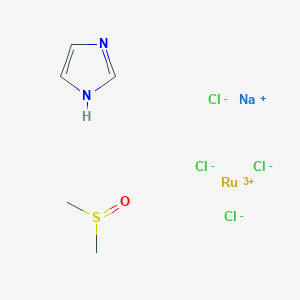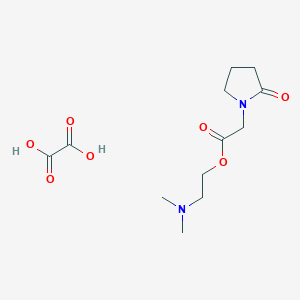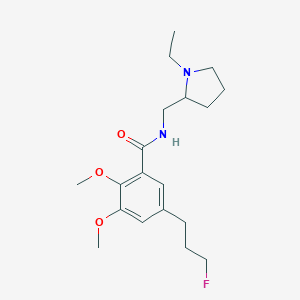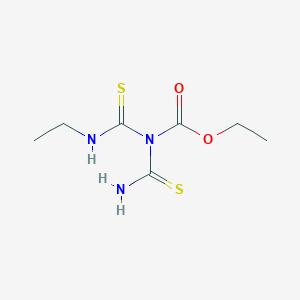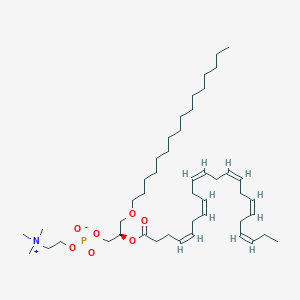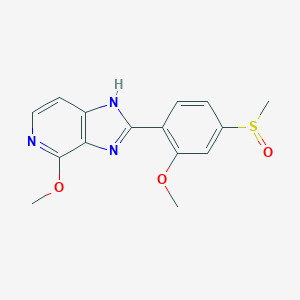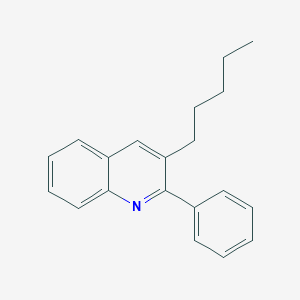
3-Pentyl-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentyl-2-phenylquinoline, also known as PPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPQ belongs to the class of quinolines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学研究应用
3-Pentyl-2-phenylquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. 3-Pentyl-2-phenylquinoline has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Pentyl-2-phenylquinoline has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
作用机制
The exact mechanism of action of 3-Pentyl-2-phenylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the pathogenesis of various diseases. 3-Pentyl-2-phenylquinoline has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. 3-Pentyl-2-phenylquinoline has also been shown to inhibit the activation of NF-κB signaling pathways, which play a key role in the regulation of inflammation and immune responses. Additionally, 3-Pentyl-2-phenylquinoline has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-Pentyl-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. 3-Pentyl-2-phenylquinoline has been shown to inhibit the growth and replication of bacterial and fungal pathogens, reduce inflammation and oxidative stress, and induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglial cells.
实验室实验的优点和局限性
3-Pentyl-2-phenylquinoline has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, anti-inflammatory activity, and anticancer activity. 3-Pentyl-2-phenylquinoline is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, 3-Pentyl-2-phenylquinoline also has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-Pentyl-2-phenylquinoline can be toxic at high concentrations, which can limit its use in in vivo studies.
未来方向
There are several future directions for the research and development of 3-Pentyl-2-phenylquinoline. One potential application of 3-Pentyl-2-phenylquinoline is in the development of new antimicrobial agents to combat drug-resistant bacterial and fungal infections. 3-Pentyl-2-phenylquinoline could also be used as a lead compound for the development of new anti-inflammatory and anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Pentyl-2-phenylquinoline and to optimize its pharmacological properties for use in clinical settings.
合成方法
3-Pentyl-2-phenylquinoline can be synthesized using a variety of methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst, followed by a ring closure reaction. The Friedlander reaction involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a Lewis acid catalyst, followed by a cyclization reaction. The Skraup synthesis involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a strong acid catalyst, followed by a ring closure reaction. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield and purity of the final product.
属性
CAS 编号 |
136800-94-7 |
|---|---|
产品名称 |
3-Pentyl-2-phenylquinoline |
分子式 |
C20H21N |
分子量 |
275.4 g/mol |
IUPAC 名称 |
3-pentyl-2-phenylquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |
InChI 键 |
FNLZZWRVNJRQET-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
规范 SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
同义词 |
3-PENTYL-2-PHENYL-QUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



